molecular formula C8H14N4O2S B11805390 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B11805390
M. Wt: 230.29 g/mol
InChI Key: KCWBJKFBOCNBPP-UHFFFAOYSA-N
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Description

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features both an imidazole ring and a piperidine ring. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine ring is a common scaffold in pharmaceuticals.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disubstituted imidazoles, while reduction can produce sulfides.

Scientific Research Applications

1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is unique due to the presence of both the imidazole and piperidine rings along with the sulfonyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)piperidin-4-amine

InChI

InChI=1S/C8H14N4O2S/c9-7-1-3-12(4-2-7)15(13,14)8-5-10-6-11-8/h5-7H,1-4,9H2,(H,10,11)

InChI Key

KCWBJKFBOCNBPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CN=CN2

Origin of Product

United States

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